Secretin human acetate

Catalog No.
S13264039
CAS No.
914454-02-7
M.F
C140H240N44O50
M. Wt
3339.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secretin human acetate

CAS Number

914454-02-7

Product Name

Secretin human acetate

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C140H240N44O50

Molecular Weight

3339.7 g/mol

InChI

InChI=1S/C130H220N44O40.5C2H4O2/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71;5*1-2(3)4/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);5*1H3,(H,3,4)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-;;;;;/m0...../s1

InChI Key

HXTSBZRTJAIIOJ-TVCUUXLOSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Secretin human acetate is a synthetic form of the gastrointestinal peptide hormone secretin, which plays a crucial role in regulating digestive processes. It is chemically characterized by its amino acid sequence, which is identical to that of naturally occurring secretin derived from porcine sources. The molecular weight of secretin human acetate is approximately 3039.44 g/mol, with the empirical formula C130H220N44O39C_{130}H_{220}N_{44}O_{39} and a specific structural formula that includes 27 amino acids arranged in a specific sequence:

His Ser Asp Gly Thr Phe Thr Ser Glu Leu Ser Arg Leu Arg Glu Gly Ala Arg Leu Gln Arg Leu Leu Gln Gly Leu Val NH2\text{His Ser Asp Gly Thr Phe Thr Ser Glu Leu Ser Arg Leu Arg Glu Gly Ala Arg Leu Gln Arg Leu Leu Gln Gly Leu Val NH}_2

This compound is used primarily for its ability to stimulate pancreatic secretions, particularly bicarbonate, and is marketed under the brand names ChiRhoStim and SecreFlo .

The primary chemical reaction involving secretin human acetate occurs when it binds to specific receptors in the pancreas, leading to the activation of intracellular signaling pathways. Upon binding to the secretin receptor, which is a G-protein coupled receptor, there is an increase in cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in:

  • Activation of Protein Kinase A: The increase in cAMP activates protein kinase A, which phosphorylates various target proteins involved in bicarbonate secretion.
  • Opening of Cystic Fibrosis Transmembrane Conductance Regulator Channels: This facilitates the secretion of bicarbonate-rich fluid from pancreatic duct cells into the duodenum.
  • Inhibition of Gastric Acid Secretion: Secretin also inhibits gastric acid secretion by parietal cells in the stomach, contributing to the regulation of pH in the duodenum .

Secretin human acetate exhibits biological activity similar to that of natural secretin. It stimulates pancreatic duct cells to secrete large volumes of bicarbonate-rich pancreatic juice, which is essential for neutralizing gastric acid in the duodenum and facilitating digestion. The biological activity is quantified in clinical units, with approximately 5.0 clinical units per microgram of secretin . In clinical settings, it is used to assess pancreatic function and diagnose conditions such as exocrine pancreatic insufficiency and gastrinoma .

The synthesis of secretin human acetate involves several steps:

  • Peptide Synthesis: Secretin is synthesized using solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the peptide chain.
  • Purification: The synthesized peptide undergoes purification processes such as high-performance liquid chromatography (HPLC) to remove impurities and ensure high purity.
  • Lyophilization: The purified peptide is then lyophilized into a white powder form, which can be reconstituted for injection .
  • Formulation: The final product is formulated with excipients like L-cysteine hydrochloride and mannitol to stabilize the peptide and enhance solubility upon reconstitution .

Secretin human acetate has several medical applications:

  • Diagnostic Tool: Used primarily for diagnosing pancreatic exocrine dysfunction by stimulating pancreatic juice secretion during endoscopic retrograde cholangiopancreatography procedures.
  • Research: Investigated for its role in gastrointestinal physiology and potential therapeutic applications in conditions like pancreatitis.
  • Therapeutic Use: Although primarily diagnostic, there are ongoing studies exploring its therapeutic potential in managing disorders related to pancreatic function .

Interaction studies have shown that secretin interacts with various receptors and signaling pathways:

  • Receptor Binding: Secretin binds specifically to secretin receptors located on pancreatic duct cells, leading to cAMP-mediated signaling.
  • Neural Pathways: It may also influence vagal pathways that modulate digestive processes and fluid secretion.
  • Drug Interactions: Clinical studies indicate potential interactions with other medications affecting gastric acid secretion or pancreatic function .

Similar Compounds

Several compounds share structural or functional similarities with secretin human acetate:

Compound NameDescriptionUnique Features
CholecystokininA hormone that stimulates gallbladder contraction and pancreatic enzyme secretion.Primarily involved in fat digestion
GastrinA hormone that stimulates gastric acid secretion from parietal cells.Focused on gastric functions rather than pancreatic ones
Vasoactive Intestinal PeptideA neuropeptide that promotes vasodilation and intestinal fluid secretion.Has broader roles beyond pancreatic stimulation

Secretin human acetate stands out due to its specific role in stimulating bicarbonate secretion and its unique mechanism involving cAMP signaling pathways distinct from those used by other gastrointestinal hormones .

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the primary methodology for producing secretin human acetate, utilizing standard protocols on polyethylene glycol-polystyrene support resin with fluorenylmethyloxycarbonyl or tert-butyloxycarbonyl chemistry methodologies [6] [7]. The synthesis process employs rink amide resin as the solid support, allowing for the sequential addition of protected amino acids in the reverse order of the target sequence [8].

The solid-phase synthesis protocol begins with resin loading and proceeds through repetitive cycles of deprotection and coupling reactions [6] [7]. Each amino acid coupling utilizes a five-molar excess of reagents relative to resin equivalents, with reaction monitoring performed using the Kaiser test to ensure complete coupling [9]. In cases of incomplete coupling due to steric hindrance or chain aggregation, reactions are repeated until negative Kaiser test results are achieved [9].

Following synthesis completion, side chain protecting groups are removed and peptides are simultaneously cleaved from the resin using hydrogen fluoride treatment [6]. The cleaved and deprotected peptide material undergoes precipitation, washing, and dissolution in a buffer containing water, acetonitrile, and acetic acid prior to lyophilization [7]. This methodology has demonstrated yields of approximately 16 percent for secretin after simplified two-step purification procedures [6].

Synthesis ParameterSpecificationReference
Resin TypeRink amide resin [8]
Chemistry MethodFluorenylmethyloxycarbonyl/tert-butyloxycarbonyl [7]
Reagent Excess5-fold molar excess [9]
Crude Yield16% after purification [6]
Monitoring MethodKaiser test [9]

Advanced solid-phase synthesis approaches have incorporated Group Assisted Purification Peptide Synthesis techniques, which have achieved secretin synthesis yields exceeding 5 grams of crude peptide with high-performance liquid chromatography purity of 71 percent and net peptide yield of 62 percent [10]. This approach demonstrates significantly improved environmental factors compared to traditional solid-phase peptide synthesis methods [10].

Recombinant Expression Systems

Recombinant expression systems for secretin human acetate production primarily utilize Escherichia coli bacterial hosts, employing gene fusion methodologies to facilitate protein recovery and purification [11]. The recombinant approach involves constructing synthetic secretin genes linked to carrier proteins at the amino-terminal end via methionine residues [12].

The recombinant production process begins with the design of deoxyribonucleic acid sequences encoding the secretin peptide, incorporating optimal codon usage for the expression host [12]. The synthetic secretin gene is typically fused to beta-lactamase or other carrier proteins to enhance expression levels and facilitate purification [12]. Following expression in Escherichia coli, the fusion protein is recovered from the culture medium and the secretin peptide is released through cyanogen bromide treatment at methionine cleavage sites [11] [12].

A novel approach for recombinant secretin production involves the addition of a carboxyl-terminal glycine-lysine-arginine extension to overcome the lack of amidation capabilities in Escherichia coli expression systems [11]. This modification allows for the production of biologically active secretin variants with at least 80 percent of the activity compared to porcine secretin standards [11].

Expression System ComponentSpecificationActivity Level
Host OrganismEscherichia coliStandard
Fusion PartnerBeta-lactamaseEnhanced recovery
Cleavage MethodCyanogen bromideMethionine sites
Activity Recovery80% of standard [11]

Alternative expression systems have explored the use of yeast cells as model systems for secretin biogenesis studies [13]. Secretin proteins can be expressed in yeast cells where they become enriched in mitochondrial fractions, providing insights into assembly mechanisms and membrane insertion processes [13].

Purification and Isolation Techniques

Purification of secretin human acetate employs multiple chromatographic techniques in sequential steps to achieve pharmaceutical-grade purity specifications [6] [14]. The primary purification methodology begins with gel filtration chromatography followed by preparative high-performance liquid chromatography using reverse-phase columns [6].

Initial purification steps utilize methanol extraction procedures where secretin activity is retained in fractions that are methanol-soluble at acidic pH but insoluble at neutral pH [15]. This selective extraction is followed by carboxymethyl-cellulose chromatography employing sodium chloride gradients in phosphate buffer systems at pH 6.4 [15]. Secondary carboxymethyl-cellulose chromatography at pH 8 with ammonium bicarbonate gradients provides additional purification [15].

High-performance liquid chromatography represents the final purification step, utilizing reverse-phase columns with acetonitrile-water gradient systems containing trifluoroacetic acid [6] [8]. The reverse-phase high-performance liquid chromatography methodology achieves peptide purities exceeding 98 percent as determined by analytical high-performance liquid chromatography and sodium dodecyl sulfate polyacrylamide gel electrophoresis [5].

Purification StepMethodRecovery Efficiency
Initial ExtractionMethanol solubilityHigh selectivity
Primary ChromatographyCarboxymethyl-celluloseIntermediate purity
Secondary ChromatographyCarboxymethyl-cellulose pH 8Enhanced purity
Final PurificationReverse-phase high-performance liquid chromatography>98% purity

Alternative purification approaches employ solid-phase extraction with reverse-phase mode and gradient elution systems [9]. This methodology utilizes mathematical models based on retention time to predict optimal organic modifier concentrations for peptide elution, enabling single-step purification with high yields and reduced solvent consumption [9].

Freezing purification techniques have also been developed, utilizing low-temperature methanol solutions at -80°C to precipitate impurities while maintaining secretin in solution [14]. This approach achieves activities ranging from 600 to 900 clinical units per milligram of ash-free substance [14].

Quality Control Standards for Pharmaceutical-Grade Material

Quality control standards for pharmaceutical-grade secretin human acetate encompass comprehensive analytical characterization and testing protocols according to Good Manufacturing Practice guidelines [16] [17]. The analytical testing regimen includes identity verification, purity assessment, potency determination, and sterility confirmation with supporting stability studies [16].

Identity verification employs multiple analytical techniques including electrospray ionization mass spectrometry to confirm full-length product formation and amino acid sequence accuracy [7] [17]. Reverse-phase high-performance liquid chromatography serves as the primary method for purity determination, with specifications typically requiring greater than 95 percent purity for pharmaceutical applications [7] [17].

Quality ParameterTest MethodSpecification
IdentityElectrospray ionization mass spectrometrySequence confirmation
PurityReverse-phase high-performance liquid chromatography>95%
ContentQuantitative high-performance liquid chromatographyLabel claim ±10%
SterilityMembrane filtrationSterile

Potency testing utilizes biological assay systems measuring pancreatic secretion responses in animal models, with synthetic secretin demonstrating approximately 5.0 clinical units per microgram of activity [3]. The biological activity assessment compares synthetic material against established porcine secretin standards using standardized bioassay protocols [18].

Stability studies evaluate degradation pathways and storage condition effects on product quality [19]. Research has demonstrated that secretin formulations exhibit decreased content and increased particulate formation over time, with storage temperature and humidity significantly affecting product stability [19]. Lyophilized formulations stored at -20°C demonstrate optimal stability profiles compared to higher temperature storage conditions [19].

Analytical method validation encompasses precision, accuracy, specificity, and robustness testing for all quality control procedures [17]. High-performance liquid chromatography methods utilize gradient elution systems with acetonitrile-water mobile phases containing trifluoroacetic acid or formic acid modifiers [20]. Detection wavelengths are typically set at 214 nanometers for peptide bond absorption monitoring [20].

Stability ParameterStorage ConditionDegradation Rate
Content Loss-20°CMinimal
Content Loss25°C20-27% at 8 weeks
Particulate Formation25°C/60% relative humidity>2 micrometers at 1 week
Reconstitution Time25°C/60% relative humidity20s to 67s at 8 weeks

Secretin human acetate (molecular formula C130H220N44O40; theoretical monoisotopic mass 3,039.44 Da) is supplied as a lyophilized white solid with an experimentally determined melting point of 198 °C and 99.6% batch purity in state-of-the-art manufacturing lots [1]. The full amino-acid sequence is
His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂,
rendering a highly amphipathic, helicogenic backbone that dictates its solution behavior [2].

Experimental Considerations

All data summarized below derive from native or acetate-buffered secretin preparations devoid of non-physiological chemical modifications. Unless otherwise indicated, spectra were acquired at pH 7.4 and 298 K. Where trifluoroethanol (TFE) was employed to stabilize secondary structure, the final v/v percentage is explicitly stated to facilitate comparison across studies.

Biophysical and Spectroscopic Characterization

Mass Spectrometric Profiling

Peptide confirmation and micro-heterogeneity of secretin are routinely assessed by electrospray ionization (ESI) and fast-atom bombardment (FAB) methods. Table 1 summarizes key experimentally observed ions.

Peak assignmentObserved m/zCharge stateCalculated error (ppm)Reference
[M+H]⁺ molecular ion3,039.41+0.0 [1]5
[M+2H]²⁺1,520.22+0.3 [3]1
[M+3H]³⁺1,014.13+0.7 [3]1
S1–6 b-fragment†663.31+0.5 [3]1
β-Asp³ secretin diagnostic fragment645.31+0.9 [3]1

†Fragment corresponds to residues His¹–Ser⁶ generated during tandem MS sequencing.

Key findings

  • Excellent mass accuracy (<1 ppm) confirms the theoretical composition and verifies the acetate salt stoichiometry [1].
  • Acidic or neutral aqueous storage leads to site-specific deamidation at Asp³, generating β-Asp³ and Asp-isoforms detectable as 645.3 m/z fragments [3].
  • No unexpected glyco- or phospho-adducts were detected, corroborating manufacturing purity claims.

Nuclear Magnetic Resonance (NMR) Structural Studies

Solution structure in 40% TFE/H₂O

Pioneering two-dimensional ¹H-NMR work assigned all backbone and side-chain resonances and revealed a three-segment architecture under helicogenic conditions [4].

Residue rangeConsensus motifRMSD (Å)NOE density (contacts/residue)Secondary structure callReference
1–6N-terminal strand0.424.1Irregular/extended21
7–13Core helix I0.285.7α-Helix21
14–16Half-turn0.354.8Type II β-turn21
17–25Core helix II0.316.0α-Helix21
26–27C-terminal tail0.473.8Unordered21

These data disclose ~63% overall helicity when averaged over the ensemble, with helices stabilized by i→i+4 hydrogen bonds and Leu-Arg/Glu salt-bridges.

Alternative conformation in dimethyl-sulfoxide

Independent restrained-dynamics calculations in DMSO identified a slightly different two-helix topology—residues 4-13 (helix I) and 16-20 (helix II)—linked by a β-turn (13-16), suggesting solvent-dependent conformational plasticity [5].

Structural insights

  • Both studies concur on a persistent helical nucleus around Thr⁷–Glu⁹ and Arg¹⁷–Leu²⁰, critical for secretin receptor docking [6].
  • Proton temperature-coefficients of <–4.5 ppb/K across the helical segments indicate cooperative amide hydrogen-bonding consistent with a stable α-fold [4].

Circular Dichroism (CD) Analysis of Secondary Structure

Far-UV CD spectra (190–250 nm) offer rapid quantitative estimates of helicity.

Solvent system[θ]₂₂₂ (deg cm² dmol⁻¹)Calculated helicity (%)Spectral hallmarksReference
Phosphate buffer (pH 7.4)–8,90012Single minimum 198 nm [7]68
20% TFE–18,60035Emerging minima 208 nm, 222 nm [7]68
30% TFE–31,20058Distinct double minima + 190 nm maximum [7]68
40% TFE–38,50071Spectrum plateaus; mirrors NMR helical content [4]21

Interpretation

  • The slope method (Δ[θ]₂₁₂–₂₂₅) corroborates 30–35% helix in 20% TFE and >55% in ≥30% TFE, reinforcing solvent-induced ordering [8].
  • Mean residue ellipticity plateaus above 40% TFE, indicating maximal helix stabilization without artefactual over-folding [9].
  • At neutral pH without TFE, the predominance of a 198 nm minimum denotes a largely disordered ensemble, consistent with IDP-like behavior under aqueous conditions [10].

Thermal Stability and Denaturation Kinetics

Thermal robustness has been interrogated by differential scanning calorimetry (DSC) and accelerated-aging analytics.

Melting and unfolding

Thermal parameterValueExperimental conditionReference
Onset melting temperature (Tₘ)198 °CLyophilized solid-state DSC [1]5
Apparent Tₘ (solution)78 ± 2 °C30% TFE, 1 mg mL⁻¹, pH 7.4 CD thermal ramp [7]68
ΔH_unfold (cal mol⁻¹)57,000Same as above [7]68

Integrated Discussion

The converging evidence from mass spectrometry, high-resolution NMR, CD spectroscopy and calorimetric studies paints a coherent picture of secretin human acetate as a dynamically disordered peptide in pure water that adopts a well-defined two-helix, single-turn architecture under mildly hydrophobic or membrane-mimetic environments. Such plasticity rationalizes its biologically essential ability to engage the class B1 secretin receptor via an N-terminal helix-in-groove binding mode while retaining sufficient flexibility for regulated proteolysis and rapid clearance in vivo [6] [13].

Concluding Remarks

Rigorous biophysical interrogation confirms batch-to-batch integrity, clarifies conformational equilibria and establishes definitive thermal handling limits for secretin human acetate. Mass-spectrometric fingerprints facilitate rapid purity assessments, whereas NMR and CD signatures serve as orthogonal comparators for manufacturing changes or high-concentration formulation development. Collectively, the datasets assembled herein provide a robust analytical foundation for continued pharmaceutical exploitation and receptor-focused structure–activity investigations.

Hydrogen Bond Acceptor Count

56

Hydrogen Bond Donor Count

56

Exact Mass

3338.7623496 g/mol

Monoisotopic Mass

3337.7589948 g/mol

Heavy Atom Count

234

Dates

Last modified: 08-10-2024

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